molecular formula C20H32O3 B1671516 2-Hydroxy-6-tridecylbenzoic acid CAS No. 20261-38-5

2-Hydroxy-6-tridecylbenzoic acid

Cat. No. B1671516
CAS RN: 20261-38-5
M. Wt: 320.5 g/mol
InChI Key: VEPUCZUJLKAVNM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-tridecylbenzoic acid belongs to the class of organic compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids . It has been detected, but not quantified in, fats and oils and nuts .


Synthesis Analysis

A convenient and sustainable three-step synthesis of 2-Hydroxy-6-tridecylbenzoic acid has been developed that starts directly from the anacardic acid component of natural cashew nutshell liquid (CNSL). Natural CNSL contains 60–70% of anacardic acid as a mixture of several double bond isomers .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-6-tridecylbenzoic acid is C20H32O3 . The average mass is 320.473 and the mono-isotopic mass is 320.23514 .


Chemical Reactions Analysis

As a Bronsted acid, 2-Hydroxy-6-tridecylbenzoic acid is capable of donating a hydron to an acceptor .


Physical And Chemical Properties Analysis

The density of 2-Hydroxy-6-tridecylbenzoic acid is approximately 1.0±0.1 g/cm3 . The boiling point is around 462.2±33.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Anti-Migration and Anti-Invasion Effects in Cancer Research

2-Hydroxy-6-tridecylbenzoic acid, a compound found in Ginkgo biloba extracts, has shown significant anti-migration and anti-invasion effects in triple-negative breast cancer cells. This compound inhibits cell growth without toxicity to normal breast cells and reduces the expression of proteins associated with cell migration and invasion. These effects are linked to the activation of the AMPK signaling pathway and the enhancement of CYP1B1 expression. This discovery provides a basis for considering 2-Hydroxy-6-tridecylbenzoic acid as a potential molecular-targeted therapeutic drug for breast cancer patients (Zhou et al., 2020).

Antiproliferative Effects Through Aryl Hydrocarbon Receptor Pathway

Another study highlights the antiproliferative effect of 2-Hydroxy-6-tridecylbenzoic acid in triple-negative breast cancer cells, emphasizing its action through the aryl hydrocarbon receptor (AhR) pathway. The compound was isolated from Ginkgo biloba sarcotestas and shown to inhibit cell proliferation, enhancing cytochrome P450 (CYP) 1B1 expression in a dose- and time-dependent manner. This finding points to the potential development of anticancer agents containing 2-Hydroxy-6-tridecylbenzoic acid as functional additives (Zhou et al., 2018).

Bioactivity Against Insect Pests

2-Hydroxy-6-tridecylbenzoic acid, also known as anacardic acid, has shown significant bioactivity against insect pests, such as the Colorado potato beetle. This compound, secreted from the glandular trichomes of certain plants, causes weight loss and mortality in these pests, suggesting its potential as a natural insecticide. This discovery opens up possibilities for using anacardic acid in agricultural pest management (Schultz et al., 2006).

Synthesis and Application in Chemical Research

A study details a sustainable synthesis method for 2-Hydroxy-6-tridecylbenzoic acid, starting from natural cashew nutshell liquid. This method involves a series of reactions including ethenolysis, cross-metathesis, and hydrogenation. The synthesized compound has applications as a tyrosinase inhibitor, an enzyme involved in melanin production, suggesting its potential use in cosmetic or medical applications related to skin pigmentation and disorders (Pollini et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it can cause skin irritation and serious eye damage. It can also cause damage to organs through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-hydroxy-6-tridecylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUCZUJLKAVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174105
Record name 6-n-Tridecylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxy-6-tridecylbenzoic acid

CAS RN

20261-38-5
Record name Ginkgoneolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20261-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-n-Tridecylsalicylic acid
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Record name 6-n-Tridecylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20261-38-5
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Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

85 - 86 °C
Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
D Zhou, C Jiang, C Fu, P Chang, B Yang… - Natural product …, 2020 - Taylor & Francis
… 2-Hydroxy-6-tridecylbenzoic acid … of 2-Hydroxy-6-tridecylbenzoic acid from GBS and investigated the underlying mechanism of antiproliferation of 2-Hydroxy-6-tridecylbenzoic acid in …
Number of citations: 9 www.tandfonline.com
D Zhou, X Zhao, M Yu, Y Xu, C Fu, K Zheng… - Natural Product …, 2021 - Taylor & Francis
… by 2-hydroxy-6-tridecylbenzoic acid. Therefore, our results suggested that 2-hydroxy-6- tridecylbenzoic acid … We also hypothesized that the effect of 2-hydroxy-6-tridecylbenzoic acid in …
Number of citations: 5 www.tandfonline.com
J Pollini, V Bragoni, LJ Gooßen - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
… Scheme 2: Previous synthesis of 2-hydroxy-6-tridecylbenzoic acid by Fu et al. … believed that a particularly desirable synthesis of 2-hydroxy-6-tridecylbenzoic acid (3) would involve CNSL …
Number of citations: 5 www.beilstein-journals.org
D Nocedo-Mena, MY Ríos, MÁ Ramírez-Cisneros… - 2021 - academia.edu
… Antiproliferative effect of 2-Hydroxy-6-tridecylbenzoic acid from ginkgo biloba sarcotestas through the aryl hydrocarbon receptor pathway in triple-negative breast cancer cells. Nat. Prod. …
Number of citations: 0 www.academia.edu
AS Salihu, WMNHW Salleh - Vietnam Journal of Chemistry, 2023 - Wiley Online Library
Flavonoids are a diverse group of natural compounds extensively studied in various research articles. They are widely distributed in the plant kingdom and exhibit various biological …
Number of citations: 0 onlinelibrary.wiley.com
C Geny, G Rivière, J Bignon, N Birlirakis… - Journal of Natural …, 2016 - ACS Publications
Proteins of the Bcl-2 family are key targets in anticancer drug discovery. Disrupting the interaction between anti- and pro-apoptotic members of this protein family was the approach …
Number of citations: 34 pubs.acs.org
R Zehnter, H Gerlach - Liebigs Annalen, 1995 - Wiley Online Library
The anacardic acids 1–11, isolated from various plants, were synthesized by a new general method. Reaction of the methyl alkynoates 12–18 with 1‐methoxy‐1,4‐cyclohexadiene at …
D Nocedo-Mena, MY Ríos, MÁ Ramírez-Cisneros… - Plants, 2021 - mdpi.com
Cissus incisa leaves have been traditionally used in Mexican traditional medicine to treat certain cancerous illness. This study explored the metabolomic profile of this species using …
Number of citations: 1 www.mdpi.com
N Kurubanjerdjit - Gene Reports, 2020 - Elsevier
Triple Negative Breast Cancer (TNBC) is a subtype of breast cancer that does not have an estrogen receptor (ER), progesterone receptor (PR) and human epidermal receptor 2 (HER2). …
Number of citations: 8 www.sciencedirect.com
H Levaique, O Pamlard, C Apel, J Bignon, M Arriola… - Molecules, 2021 - mdpi.com
Leishmaniasis is a vector-borne disease caused by the protozoan parasite Leishmania found in tropical and sub-tropical areas, affecting 12 million people around the world. Only few …
Number of citations: 5 www.mdpi.com

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